![molecular formula C5H6F3N3O B1396304 Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine CAS No. 1306738-99-7](/img/structure/B1396304.png)
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine
Übersicht
Beschreibung
The compound is a derivative of fluoxetine, an antidepressant drug . Fluoxetine is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves the development of organic compounds containing fluorine .Molecular Structure Analysis
The physicochemical effects of CF3 substitutions at each ring position have been studied by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .Chemical Reactions Analysis
Trifluoromethyl amines are prone to hydrolysis, whereas trifluoromethyl azoles have excellent aqueous stability .Physical And Chemical Properties Analysis
Compared to their -methyl analogues, -trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Wissenschaftliche Forschungsanwendungen
Photochemistry and Synthesis
- The photochemistry of fluorinated heterocyclic compounds, including those related to Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine, has been explored for the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This includes photolytic reactions leading to various fluorinated structures, highlighting potential applications in synthetic methodologies toward fluorinated heterocycles (Pace et al., 2004).
Reactions with Alcohols and Amines
- Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine have been studied, leading to the formation of aryl nitrile and various other products. This indicates potential applications in the synthesis of diverse compounds through reactions involving 1,2,4-oxadiazoles (Brown, Clack, & Wilson, 1988).
Antimicrobial Applications
- Synthesis of novel triazole derivatives, including those related to Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine, has been performed with demonstrated antimicrobial activities against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer Research
- Studies have been conducted on the design, synthesis, and evaluation of compounds containing 1,2,4-oxadiazole moieties for anticancer activity. This research suggests potential applications in the development of new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
Energetic Materials and Explosives
- Research into the synthesis of compounds based on 1,2,4-oxadiazoles has revealed applications in the creation of insensitive energetic materials. These findings are significant for the development of new materials in the field of explosives and propellants (Yu et al., 2017).
Pesticidal Activities
- Pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have been synthesized and found to possess excellent insecticidal and fungicidal activities. This research opens avenues for the development of new pesticides (Liu et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c1-9-2-3-10-4(11-12-3)5(6,7)8/h9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUIJDDWMATEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396221.png)

![6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1396224.png)
![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)
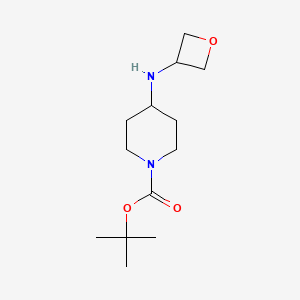
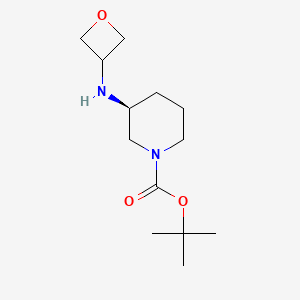
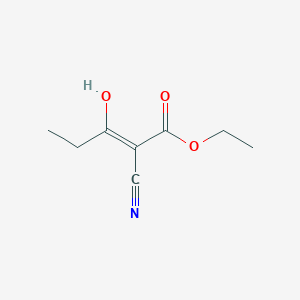
![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)
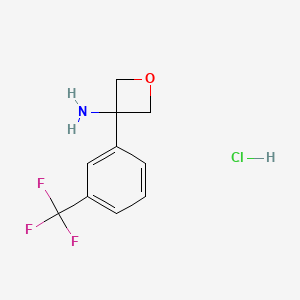
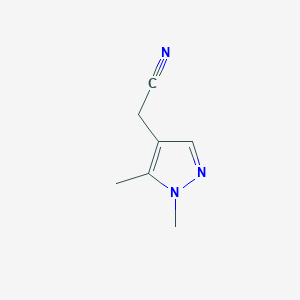
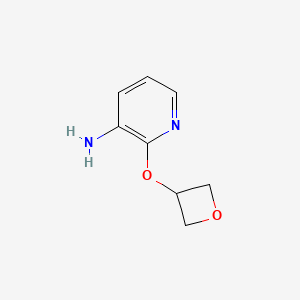
![[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester](/img/structure/B1396239.png)

